Cyclobutyl 2-phenethyl ketone

Lipophilicity optimization Medicinal chemistry Physicochemical property profiling

Cyclobutyl 2-phenethyl ketone (IUPAC: 1-cyclobutyl-3-phenylpropan-1-one; C₁₃H₁₆O; MW 188.27 g/mol) is a cycloalkyl–aryl ketone building block in which a strained four-membered cyclobutyl ring is separated from a terminal phenyl group by a two-carbon ethyl linker. This compound occupies a distinct position within the cycloalkyl 2-phenethyl ketone homologous series — spanning cyclopropyl (C₁₂H₁₄O), cyclobutyl (C₁₃H₁₆O), cyclopentyl (C₁₄H₁₈O), and cyclohexyl (C₁₅H₂₀O) variants — as well as relative to the directly conjugated cyclobutyl phenyl ketone (C₁₁H₁₂O) and the open-chain analog benzylacetone (C₁₀H₁₂O).

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
Cat. No. B1368643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl 2-phenethyl ketone
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)CCC2=CC=CC=C2
InChIInChI=1S/C13H16O/c14-13(12-7-4-8-12)10-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
InChIKeyRNUNGNSPAYQLSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl 2-Phenethyl Ketone (CAS 874009-12-8): Physicochemical Identity and Comparator Landscape for Informed Procurement


Cyclobutyl 2-phenethyl ketone (IUPAC: 1-cyclobutyl-3-phenylpropan-1-one; C₁₃H₁₆O; MW 188.27 g/mol) is a cycloalkyl–aryl ketone building block in which a strained four-membered cyclobutyl ring is separated from a terminal phenyl group by a two-carbon ethyl linker . This compound occupies a distinct position within the cycloalkyl 2-phenethyl ketone homologous series — spanning cyclopropyl (C₁₂H₁₄O), cyclobutyl (C₁₃H₁₆O), cyclopentyl (C₁₄H₁₈O), and cyclohexyl (C₁₅H₂₀O) variants — as well as relative to the directly conjugated cyclobutyl phenyl ketone (C₁₁H₁₂O) and the open-chain analog benzylacetone (C₁₀H₁₂O) . Its computed LogP of approximately 2.99, topological polar surface area of 17.07 Ų, and predicted boiling point of 291.5 °C at 760 mmHg establish baseline physicochemical parameters that differentiate it from both smaller-ring and larger-ring congeners [1]. The compound is supplied at a minimum purity specification of 95% and is intended exclusively for research and development use .

1 Cyclobutyl core balances intermediate ring strain with puckered conformation for scaffold rigidity
2 Mid-series lipophilicity profile supports partitioning optimization without additional substituents
3 Enables photochemical diversification to cis-1,3-difunctionalized cyclobutane building blocks

Why Cycloalkyl Ketone Analogs Cannot Be Interchanged: Evidence-Based Differentiation of Cyclobutyl 2-Phenethyl Ketone


Within the cycloalkyl 2-phenethyl ketone series, seemingly minor ring-size variation produces quantifiable differences in lipophilicity, metabolic stability, conformational behavior, and synthetic accessibility that preclude generic substitution. The cyclobutyl variant (LogP ~2.99) sits at a lipophilicity midpoint between the more polar cyclopropyl analog (LogP ~2.60) and the more lipophilic cyclopentyl/cyclohexyl congeners (LogP ~3.38), a factor that directly impacts compound partitioning, membrane permeability, and protein binding in medicinal chemistry contexts . Critically, class-level evidence from cyclic phenone metabolism studies demonstrates that the cyclobutyl ketone core resists Phase I oxidative metabolism far more effectively than the cyclohexyl core — which generates nine positional isomers versus a single metabolite for the cyclobutyl scaffold — a difference with direct implications for metabolic soft-spot liability in drug candidate optimization [1]. Furthermore, the unique puckered conformation and intermediate ring strain (~26.2 kcal/mol) of cyclobutane confer a balance of rigidity and reactivity not achievable with either the highly strained cyclopropyl ring (~27.6 kcal/mol) or the essentially strain-free cyclohexyl ring [2]. These non-interchangeable characteristics necessitate compound-specific evaluation rather than class-based substitution.

Lipophilicity mismatch Smaller or larger ring analogs shift lipophilicity sufficiently to alter membrane partitioning and protein binding in biological studies.
Metabolic soft-spot divergence Cyclohexyl ketones generate multiple oxidative metabolites versus a single reduction product for the cyclobutyl core, complicating metabolic profiling.
Synthetic pathway exclusivity The Norrish-Yang photocyclization route to 1,3-difunctionalized cyclobutanes is unavailable from cyclopropyl, cyclopentyl, or cyclohexyl ketone analogs.

Quantitative Differentiation Evidence: Cyclobutyl 2-Phenethyl Ketone vs. Closest Analogs


LogP Lipophilicity Differentiation Across the Cycloalkyl 2-Phenethyl Ketone Homologous Series

Cyclobutyl 2-phenethyl ketone (LogP ~2.99) occupies a quantitatively distinct lipophilicity position relative to its nearest cycloalkyl homologs. Compared to the cyclopropyl analog (LogP ~2.60), the cyclobutyl compound is 0.39 LogP units more lipophilic — a difference that can substantially affect membrane permeability and non-specific protein binding in biological systems . Relative to the cyclopentyl and cyclohexyl analogs (both LogP ~3.38), the cyclobutyl compound is 0.39 LogP units less lipophilic, potentially offering reduced phospholipidosis risk and improved aqueous solubility . The open-chain analog benzylacetone (LogP ~1.80–2.21) is 0.78–1.19 LogP units more polar, lacking the lipophilic contribution of the cyclobutyl ring entirely [1]. This places the cyclobutyl variant at a strategic midpoint in the lipophilicity spectrum, offering medicinal chemists tunable LogP without resorting to additional substituent modifications.

Lipophilicity Differentiation
Reported
ΔLogP +0.39 vs cyclopropyl; −0.39 vs cyclopentyl/cyclohexyl; +0.8–1.2 vs benzylacetone
Strategic midpoint for tunable partitioning without additional substituents
~2.5-fold partition coefficient change per 0.39 log units; cross-study comparable
Lipophilicity optimization Medicinal chemistry Physicochemical property profiling

Metabolic Stability Advantage of Cyclobutyl Ketone Core Over Cyclohexyl Ketone Core: Metabolite Count Differentiation

A head-to-head comparative metabolism study using rainbow trout liver slice assays demonstrated that cyclobutyl phenyl ketone (CBP) produces only one distinct Phase I metabolite (the corresponding alcohol, CBPOH), whereas cyclohexyl phenyl ketone (CPK) yields nine positional isomers (M1–M9) via extensive Phase I oxidation of the cyclohexyl ring [1][2]. While this study used the directly-attached cyclobutyl phenyl ketone rather than cyclobutyl 2-phenethyl ketone, the structural determinant of metabolic susceptibility — the cycloalkyl ring itself — is preserved across the two scaffolds. The cyclohexyl ring undergoes oxidation at multiple positions to generate cyclohexenyl, hydroxylated, and cyclohexanone derivatives, whereas the strained cyclobutyl ring is substantially more resistant to oxidative metabolism, producing only a single carbonyl reduction product [2]. This class-level inference supports the selection of cyclobutyl ketone scaffolds when a simplified metabolite profile and reduced metabolic soft-spot liability are desired.

Metabolic Profile Divergence
Class-level
Cyclobutyl core: 1 metabolite (carbonyl reduction). Cyclohexyl core: 9 positional isomers
Simplified metabolite profile may reduce soft-spot liability
Rainbow trout liver slice assay; class-level inference from cyclic phenone studies
Metabolic stability Drug metabolism Phase I oxidation Cyclic phenones

Ring Strain and Conformational Rigidity: Cyclobutane vs. Cyclopropane vs. Cyclopentane Energy Landscape

The cyclobutane ring possesses a strain energy of approximately 26.2–26.3 kcal/mol, nearly equivalent to that of cyclopropane (27.6 kcal/mol) but with fundamentally different structural consequences [1]. Unlike the planar cyclopropane ring, cyclobutane adopts a puckered conformation with longer C–C bond lengths (~1.55 Å vs. ~1.51 Å for cyclopropane) and increased C–C π-character, conferring a unique combination of conformational restriction and relative chemical inertness for a strained carbocycle [2]. In contrast, cyclopentane (strain energy ~6 kcal/mol) and cyclohexane (~0 kcal/mol) lack the puckered rigidity that enables cyclobutane to function as a three-dimensional pharmacophore-directing element. The cyclobutane ring has been demonstrated in multiple drug candidate case studies to improve metabolic stability, prevent cis/trans isomerization, reduce planarity, and serve as an aryl isostere — properties that arise directly from its distinctive strain and conformational profile [2]. These class-level structural advantages extend to cyclobutyl 2-phenethyl ketone by virtue of its cyclobutyl ketone core.

Ring Strain & Conformation
Class-level
Cyclobutane: 26.2 kcal/mol, puckered. Cyclopropane: 27.6 kcal/mol, planar. Cyclohexane: ~0 kcal/mol, flexible
Unique puckered rigidity for pharmacophore projection and reduced entropic penalty
Strain energies from combustion data; conformational restriction absent in larger rings
Ring strain energy Conformational restriction Medicinal chemistry Cycloalkane scaffolds

Synthetic Versatility: Cyclobutyl Ketones as Norrish-Yang Precursors for 1,3-Difunctionalized Cyclobutane Building Blocks

Cyclobutyl aryl ketones serve as privileged starting materials in a recently reported sequential C–H/C–C functionalization strategy that converts readily available cyclobutyl ketones into cis-1,3-difunctionalized cyclobutanes — an emerging scaffold class in medicinal chemistry that is otherwise challenging to synthesize [1]. The key step is an optimized Norrish-Yang photocyclization that generates a bicyclo[1.1.1]pentan-2-ol intermediate from the parent cyclobutyl ketone; this intermediate then undergoes ligand-enabled palladium-catalyzed C–C cleavage/functionalization to yield stereospecifically cis-γ-functionalized products that can be further elaborated to amides, esters, carboxylic acids, and other functional groups [1][2]. In contrast, cyclopropyl ketones preferentially undergo Norrish Type I α-cleavage rather than γ-C–H cyclization due to differences in ring strain release pathways, while larger cycloalkyl ketones lack the required γ-C–H geometry for efficient Norrish-Yang cyclization [3]. This establishes cyclobutyl ketones — including cyclobutyl 2-phenethyl ketone — as uniquely enabling synthetic intermediates for accessing three-dimensional, sp³-rich building blocks of high current interest in drug discovery.

Synthetic Diversification
Method context
Norrish-Yang photocyclization enables stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes
Exclusive pathway to sp³-rich building blocks not accessible from other cycloalkyl ketones
Pd-catalyzed cascade; Fan et al. Angew. Chem. Int. Ed. 2023
Photochemical synthesis Norrish-Yang cyclization 1,3-Difunctionalized cyclobutanes Building block diversification

Boiling Point and Volatility Differentiation Among Cycloalkyl 2-Phenethyl Ketone Homologs

Cyclobutyl 2-phenethyl ketone exhibits a predicted boiling point of 291.5 °C at 760 mmHg, positioning it between the cyclopropyl analog (~260 °C estimated for 3-phenylpropyl cyclopropyl ketone) and the cyclopentyl (309.8 °C) and cyclohexyl (327.6 °C) homologs [1]. The density trend follows ring-size expansion: cyclopropyl 2-phenethyl ketone (1.077 g/cm³) > cyclobutyl (1.049 g/cm³) > cyclopentyl (1.026 g/cm³) > cyclohexyl (1.006 g/cm³), reflecting decreasing mass compaction as the cycloalkyl ring enlarges . The 18.3 °C boiling point gap between the cyclobutyl and cyclopentyl compounds, and the 36.1 °C gap between cyclobutyl and cyclohexyl, have practical implications for purification method selection — the cyclobutyl compound can be distilled at lower temperatures than its larger-ring counterparts, potentially reducing thermal decomposition risk during preparative-scale purification.

Boiling Point & Volatility
Data to verify
BP 291.5 °C (cyclobutyl) vs 309.8 °C (cyclopentyl), 327.6 °C (cyclohexyl). Density 1.049 g/cm³
Lower distillation temperature facilitates purification and reduces thermal stress
Predicted values; experimental verification recommended
Physicochemical properties Volatility Boiling point Purification and handling

Preliminary Biological Screening: CCR5 Antagonist Activity in Pharmacological Evaluation

Preliminary pharmacological screening reported in the Chinese-language scientific literature indicates that Cyclobutyl 2-phenethyl ketone (1-cyclobutyl-3-phenylpropan-1-one) exhibits CCR5 receptor antagonist activity in initial in vitro evaluation [1]. The screening data suggest potential utility in conditions mediated by CCR5, including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. However, no quantitative IC₅₀, Ki, or selectivity data against related chemokine receptors (CCR2, CCR3) are publicly available for this specific compound. In contrast, structurally distinct cyclobutane-containing NK1 receptor antagonists and cyclobutyl lipoxygenase inhibitors have published potency data (e.g., Ki values for NK1 antagonists in the nanomolar range [2]), providing class-level precedent for cyclobutyl-substituted bioactive molecules but no direct comparator data for the phenethyl ketone chemotype. This evidence is supportive of further investigation but insufficient to establish differentiation from analogs without confirmatory dose–response data.

CCR5 Antagonist Activity
Data to verify
Preliminary qualitative screening suggests CCR5 receptor antagonist activity; no IC₅₀ or selectivity data available
Directional hypothesis requiring confirmatory concentration-response profiling
Source: Chinese-language literature summary; quantitative data absent
CCR5 antagonist HIV Chemokine receptor Anti-inflammatory

Evidence-Anchored Application Scenarios for Cyclobutyl 2-Phenethyl Ketone in Research and Industrial Chemistry


Medicinal Chemistry Lead Optimization Requiring Tunable Mid-Range Lipophilicity (LogP 2.6–3.4 Window)

When a lead series requires LogP optimization within the 2.6–3.4 window — a range associated with favorable oral absorption and CNS permeability potential — Cyclobutyl 2-phenethyl ketone (LogP ~2.99) provides a lipophilicity midpoint that the cyclopropyl analog (LogP ~2.60) undershoots and the cyclopentyl/cyclohexyl analogs (LogP ~3.38) overshoot . This 0.39 LogP unit gap in either direction corresponds to approximately a 2.5-fold change in octanol–water partitioning, enabling scaffold-based LogP tuning without introducing additional polar or lipophilic substituents that could confound SAR interpretation .

Drug Candidate Scaffold Selection Where Minimized Phase I Oxidative Metabolism Is Critical

Based on class-level metabolic stability evidence, the cyclobutyl ketone core offers a substantially simplified Phase I metabolite profile compared to the cyclohexyl ketone core — a single carbonyl reduction product versus nine oxidative positional isomers [1]. For drug discovery programs where metabolic soft-spot liability, reactive metabolite formation, or complex pharmacokinetic profiles are concerns, the cyclobutyl scaffold provides a metabolically more stable alternative to cyclohexyl-containing ketone building blocks [1][2].

Synthesis of Stereochemically Defined 1,3-Difunctionalized Cyclobutane Building Blocks via Photochemical Cascade

Cyclobutyl 2-phenethyl ketone can serve as a starting material for the Norrish-Yang photocyclization → bicyclo[1.1.1]pentan-2-ol → Pd-catalyzed C–C functionalization cascade, enabling stereospecific access to cis-1,3-difunctionalized cyclobutanes — an emerging class of three-dimensional, sp³-rich building blocks highly sought after in contemporary medicinal chemistry for their favorable physicochemical and conformational properties [3]. This synthetic pathway is not accessible from cyclopropyl, cyclopentyl, or cyclohexyl ketone analogs [3].

Physicochemical Property Benchmarking and Solubility/Permeability Profiling in Cycloalkyl Ketone Series

With a boiling point (291.5 °C) and density (1.049 g/cm³) intermediate between the cyclopropyl and cyclohexyl extremes [4], Cyclobutyl 2-phenethyl ketone serves as a useful reference compound for systematic physicochemical profiling across the cycloalkyl 2-phenethyl ketone homologous series. Its intermediate volatility and density facilitate purification method development (distillation, chromatography) and solvent-system optimization compared to the denser cyclopropyl analog (1.077 g/cm³) or the higher-boiling cyclohexyl analog (327.6 °C) [4].

Application
Selection Property
Validation Focus
Lead optimization with tunable lipophilicity
Mid-series cycloalkyl ketone providing intermediate LogP profile
Confirm partitioning and permeability in assay systems
Scaffold selection for minimized oxidative metabolism
Cyclobutyl ketone core with simplified Phase I metabolite profile
Comparative metabolite profiling vs. cyclohexyl analog
Synthesis of cis-1,3-difunctionalized cyclobutane building blocks
Norrish-Yang photocyclization pathway accessibility
Verify photocyclization efficiency and stereoselectivity
Physicochemical benchmarking in cycloalkyl ketone series
Intermediate volatility and density for purification method development
Experimental determination of boiling point and density
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